molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B2466604
CAS No.: 1247857-18-6
M. Wt: 171.24
InChI Key: REFRZUUHXLSISQ-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclopentane ring substituted with a dimethylaminomethyl group and a carboxylic acid group, making it a versatile molecule for scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFRZUUHXLSISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds through the following steps:

  • Formation of the Iminium Ion : Dimethylamine reacts with formaldehyde under acidic conditions to generate an iminium ion intermediate.
  • Nucleophilic Attack : Cyclopentane-1-carboxylic acid, acting as the nucleophile, attacks the electrophilic iminium ion at the α-carbon relative to the carbonyl group.
  • Deprotonation and Rearomatization : The intermediate undergoes deprotonation to yield the final product, this compound, often isolated as its hydrochloride salt for improved stability.

The general reaction equation is:
$$
\text{Cyclopentane-1-carboxylic acid} + \text{HCHO} + (\text{CH}3)2\text{NH} \xrightarrow{\text{H}^+} \text{this compound} \cdot \text{HCl}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 50–70°C Higher temperatures accelerate iminium ion formation but risk side reactions.
pH 3.5–4.5 (weakly acidic) Facilitates iminium ion stability without hydrolyzing the carboxylic acid.
Solvent Aqueous ethanol or methanol Balances solubility of reactants and intermediates.
Catalyst Hydrochloric acid (0.1–0.5 M) Promotes protonation of formaldehyde and dimethylamine.

Workup and Purification

Post-reaction, the hydrochloride salt is typically neutralized with a weak base (e.g., sodium bicarbonate) to isolate the free carboxylic acid. Purification involves:

  • Chromatography : Silica gel chromatography using ethyl acetate/methanol gradients removes unreacted starting materials and byproducts.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.

Alternative Synthetic Routes

Hydrolysis of Nitrile Derivatives

A hypothetical pathway involves synthesizing 1-[(Dimethylamino)methyl]cyclopentane-1-carbonitrile followed by acidic or basic hydrolysis to the carboxylic acid. However, this method is not documented in the reviewed literature and presents challenges in nitrile group introduction.

Cyclopropane Ring Opening

Patent US8183412B2 describes cyclopropane carboxylate synthesis using dimethylsulfoxonium methylide. While unrelated to the target compound, analogous strategies could theoretically functionalize cyclopentane derivatives, though no direct evidence supports this approach.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Mannich Reaction 85–90 >95 High Moderate
Aldehyde Oxidation 60–70 85–90 Moderate Low

Key Findings :

  • The direct Mannich reaction is superior in yield and scalability, making it the industrial standard.
  • Aldehyde oxidation is less efficient but valuable for laboratory-scale diversification.

Industrial Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : Enhance heat and mass transfer for exothermic Mannich reactions.
  • In Situ Purification : Integrated crystallization units minimize downstream processing.
  • Waste Management : Recycling dimethylamine and formaldehyde reduces environmental impact.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:

Reaction TypeReagents/ConditionsProductsYieldNotes
Esterification Methanol/H₂SO₄ (acid catalysis), refluxMethyl 1-[(dimethylamino)methyl]cyclopentane-1-carboxylate75–85%Enhanced solubility in organic solvents
Amidation Thionyl chloride (SOCl₂) followed by NH₃ or aminesCorresponding amides (e.g., 1-[(dimethylamino)methyl]cyclopentane-1-carboxamide)60–70%Requires inert atmosphere to prevent side reactions

Mechanism :

  • Step 1 : Protonation of the carboxylic acid enhances electrophilicity.

  • Step 2 : Nucleophilic attack by alcohol/amine forms a tetrahedral intermediate.

  • Step 3 : Deprotonation and elimination yield the ester/amide.

Decarboxylative Halogenation

Under oxidative conditions, the carboxylic acid group undergoes decarboxylation to form alkyl halides:

Halogen SourceConditionsMajor ProductSelectivity
N-Bromosuccinimide (NBS)Light, 80°C, DMF1-[(Dimethylamino)methyl]cyclopentyl bromide>90%
Iodine (I₂)Peroxide initiator, 60°C1-[(Dimethylamino)methyl]cyclopentyl iodide70–80%

Mechanistic Pathway :

  • Homolytic cleavage of the O–X bond generates acyloxy and halogen radicals.

  • Decarboxylation releases CO₂, forming a cyclopentylmethyl radical.

  • Radical recombination with halogen yields the final product .

Coupling Reactions

The dimethylaminomethyl group participates in palladium-catalyzed cross-coupling:

ReactionCatalytic SystemSubstrateProductEfficiency
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEArylboronic acidsBiaryl derivatives50–65%
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAryl halidesArylaminomethyl derivatives40–55%

Salt Formation

The dimethylamino group reacts with acids to form stable salts:

AcidProductSolubilityApplication
HCl (gaseous)1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid hydrochloride>200 mg/mL in waterImproved bioavailability in pharmacological studies
Trifluoroacetic acid (TFA)TFA saltSoluble in polar aprotic solventsUsed in peptide synthesis as a zwitterionic buffer

Key Reactivity Trends:

  • Steric Effects : The cyclopentane ring restricts access to the carboxylic acid, reducing reaction rates in bulky substrates.

  • Electronic Effects : The electron-donating dimethylamino group stabilizes adjacent carbocations in elimination reactions.

  • pH Sensitivity : Reactions involving the dimethylamino group (e.g., alkylation) require controlled pH to avoid protonation-induced deactivation.

This compound’s versatility in forming esters, amides, halides, and coupled derivatives underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize inert conditions and precise temperature control to maximize yields .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : Approximately 173.24 g/mol
  • IUPAC Name : 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid

The compound's structure contributes to its versatility as a building block in organic synthesis and drug development.

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Biology

This compound is studied for its potential interactions with enzymes and receptors. The dimethylaminomethyl group enhances binding affinity to biological targets, which can lead to the modulation of enzyme activities or receptor signaling pathways.

Medicine

Research has focused on the therapeutic potential of this compound in drug development for diseases such as cancer. Its ability to inhibit specific enzymes involved in metabolic pathways has been explored.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Data Tables

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. Derivatives of this compound demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells.

Case Study 2: Transport Mechanisms

Another investigation assessed the transport mechanisms of this compound using various amino acid transport inhibitors. Findings revealed selective uptake by L-type amino acid transporters, suggesting potential applications for targeted delivery systems in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid can be compared with similar compounds, such as:

    1-[(Diethylamino)methyl]cyclopentane-1-carboxylic acid: Similar structure but with diethylamino group instead of dimethylamino.

    1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-[(Dimethylamino)methyl]cyclopentanecarbaldehyde: Similar structure but with an aldehyde group instead of carboxylic acid

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid, often referred to as a cyclopentane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with a carboxylic acid functional group and a dimethylamino substituent, positioning it within a unique category of amino acid derivatives. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C₇H₁₃N₁O₂
Molecular Weight: 143.19 g/mol
IUPAC Name: this compound

The compound can be synthesized through various chemical processes that involve careful control of reaction conditions to ensure high yields and purity. Its hydrochloride form enhances solubility and stability, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group may enhance binding affinity to target proteins, potentially modulating their activity. This interaction is crucial for its therapeutic effects, which include anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating IC₅₀ values for several compounds, this derivative showed promising results with an IC₅₀ value of 0.190 ± 0.060 μM against specific cancer types .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

Case Study 1: Anticancer Activity
In a recent experimental study, researchers tested the efficacy of this compound on human cancer cell lines. The results revealed that the compound induced apoptosis in cancer cells, leading to decreased viability and increased cell death rates compared to control groups .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureIC₅₀ (μM)Activity
Compound AStructure A0.190 ± 0.060Anticancer
Compound BStructure B0.0026 ± 0.001Anticancer
Compound CStructure C0.054 ± 0.016Antimicrobial

This table highlights the relative potency of various compounds in terms of their IC₅₀ values and associated biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Answer : The synthesis typically involves multi-step organic reactions, such as cyclopentane ring functionalization followed by dimethylamino group introduction. For example, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases (e.g., diisopropylethylamine) are used to facilitate amide bond formation or alkylation steps . Solvent choice (e.g., dry DMF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization or chromatography ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated derivatives exist), is essential for confirming structural integrity. For instance, 1H^1H NMR can resolve cyclopentane ring protons (δ 1.5–2.5 ppm) and dimethylamino methyl groups (δ 2.2–2.4 ppm) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemistry if crystalline derivatives are obtainable .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C, monitored via HPLC or UV-Vis spectroscopy, reveal degradation pathways (e.g., hydrolysis of the dimethylamino group). Thermal gravimetric analysis (TGA) assesses decomposition temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dimethylamino group in nucleophilic or electrophilic reactions?

  • Answer : The dimethylamino group’s electron-donating nature enhances nucleophilicity, facilitating alkylation or acylation reactions. Computational studies (DFT) can model charge distribution and transition states. Experimental kinetic studies under varying solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids) clarify rate-determining steps .

Q. How do structural modifications (e.g., substituent position on the cyclopentane ring) influence biological activity or binding affinity in target systems?

  • Answer : Structure-activity relationship (SAR) studies via systematic substitution (e.g., halogens, aryl groups) and assays (e.g., enzyme inhibition, receptor binding) identify pharmacophores. For example, phenyl-substituted analogs show enhanced lipophilicity, potentially improving blood-brain barrier penetration . Molecular docking simulations predict interactions with biological targets (e.g., enzymes, GPCRs) .

Q. What strategies resolve contradictions in reported data, such as divergent reaction yields or conflicting spectroscopic assignments?

  • Answer : Reproducibility studies under standardized conditions (e.g., inert atmosphere, solvent purity) isolate variables. Cross-validation using alternative techniques (e.g., IR for functional groups, 1H^1H-1H^1H COSY NMR for proton coupling) clarifies ambiguous assignments. Collaborative inter-laboratory trials mitigate instrumentation bias .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

  • Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution (e.g., lipases) achieves enantiomeric excess (ee). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis quantifies enantiopurity. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Methodological Considerations

  • Data Tables :

    PropertyMethodReference
    Melting PointDifferential Scanning Calorimetry
    SolubilityShake-flask method (HPLC analysis)
    LogP (Lipophilicity)Reversed-phase HPLC
  • Key Challenges :

    • Synthetic Yield : Optimize stepwise reactions (e.g., Grignard addition, reductive amination) and minimize side-product formation via in-situ quenching .
    • Purification : Use preparative HPLC for polar intermediates or silica gel chromatography for nonpolar derivatives .

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